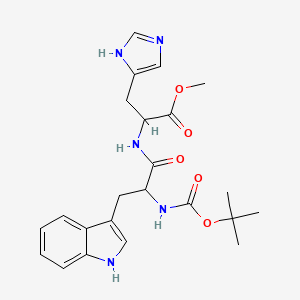![molecular formula C35H36N6O7 B14007007 N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[221]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a purine base, and a dioxabicycloheptane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide typically involves multiple steps, including the formation of the dioxabicycloheptane core, the attachment of the purine base, and the introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dioxabicycloheptane moiety can be oxidized to form a ketone.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxy-tetrahydrofuran-2-yl)purin-6-yl)benzamide
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Uniqueness
N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide stands out due to its unique combination of a dioxabicycloheptane core and a purine base, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C35H36N6O7 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC名 |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C35H36N6O7/c1-40(2)20-37-33-38-30-27(31(43)39-33)36-21-41(30)32-28-29(42)34(48-32,18-46-28)19-47-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,28-29,32,42H,18-19H2,1-4H3,(H,38,39,43)/t28-,29+,32-,34-/m1/s1 |
InChIキー |
GHGCTOJSLHYKAF-GGVMLGSCSA-N |
異性体SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
正規SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
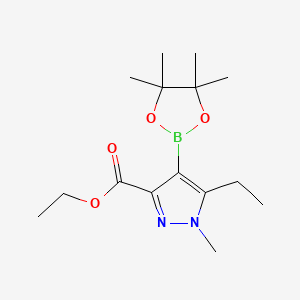


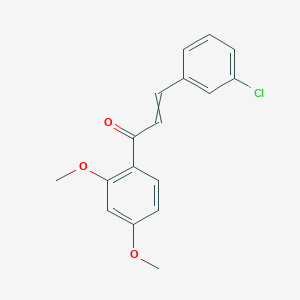
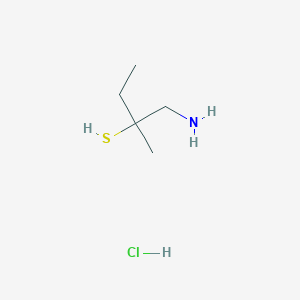

![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
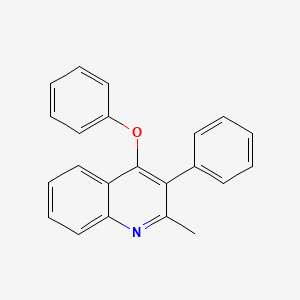
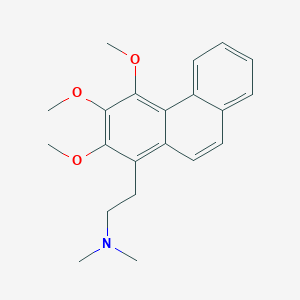
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
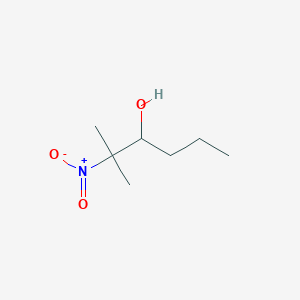
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
